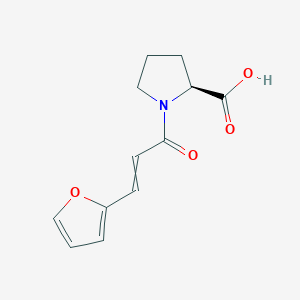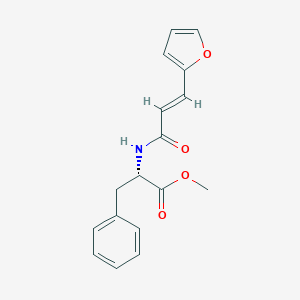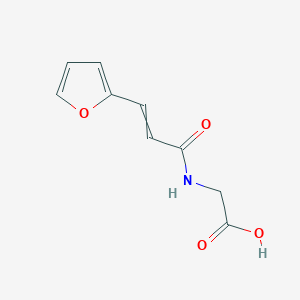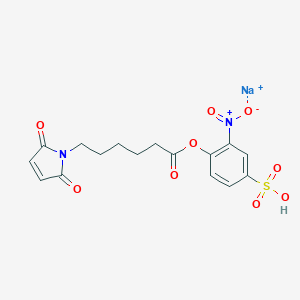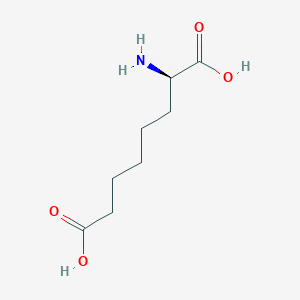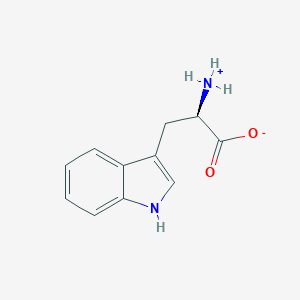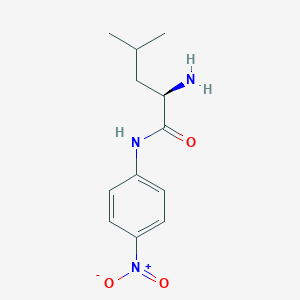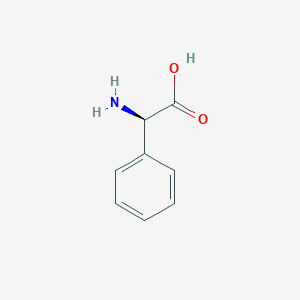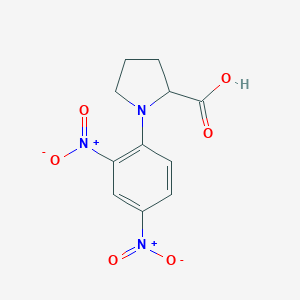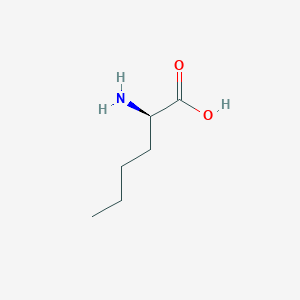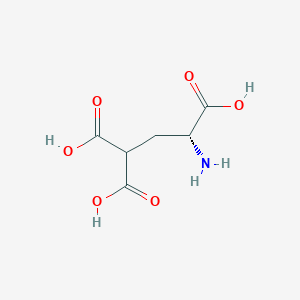
DL-丙炔基甘氨酸
描述
DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (GCL), a key enzyme involved in glutathione synthesis and the metabolic transsulfuration pathway which regulates homocysteine concentration and mediates cysteine synthesis .
Synthesis Analysis
Copolypeptides of L-glutamate and glucosylated L-/DL-allyl- or DL-propargylglycine were synthesized by ring-opening polymerization and thiol-ene/yne photochemistry in aqueous solution, allowing the mild introduction of sugar units (here, glucose) in the final step .Molecular Structure Analysis
The molecular formula of DL-Propargylglycine is C5H7NO2. The molecular weight is 113.11 g/mol. The IUPAC name is 2-aminopent-4-ynoic acid. The InChI is 1S/C5H7NO2/c1-2-3-4 (6)5 (7)8/h1,4H,3,6H2, (H,7,8) and the InChIKey is DGYHPLMPMRKMPD-UHFFFAOYSA-N .Chemical Reactions Analysis
DL-Propargylglycine has been used in click chemistry, a technique for the functional analysis of bioactive compounds. The reaction yields decrease in a substrate concentration-dependent manner .科学研究应用
生物活性糖肽聚合物的合成
DL-丙炔基甘氨酸已被用于合成聚(dl-丙炔基甘氨酸)及其共聚物。该过程涉及NCA聚合和通过与偶氮功能半乳糖的“点击”反应进行糖基化。这些糖肽,特别是同糖肽,是水溶性的,在一定浓度以上的水中形成聚集体。它们在凝集素结合实验中的选择性结合能力表明在生物识别方面可能有应用(Huang et al., 2010)。
pH响应性糖基聚肽的开发
DL-丙炔基甘氨酸在创建具有增强螺旋稳定性和在酸性介质中溶解性的共聚肽中起着重要作用。这涉及合成L-谷氨酸和葡萄糖化的L-/DL-丙烯基或DL-丙炔基甘氨酸的共聚肽,它们在中性和碱性介质中呈现随机卷曲构象,在酸性介质中呈α-螺旋构象。这些糖基聚肽的增强性能表明它们在生物医学应用中的实用性(Krannig & Schlaad, 2012)。
合成寡肽中的NMR信号增强
L-丙炔基甘氨酸(Pra)的不饱和侧链已被用于合成寡肽以研究帕氢诱导极化(PHIP)。这项研究展示了模型肽中PHIP诱导的NMR信号增强的首次实例,表明DL-丙炔基甘氨酸在先进光谱学和成像技术中的潜力(Körner等,2013)。
研究在勃起功能障碍中的硫化氢
在一项试点研究中,将DL-丙炔基甘氨酸(半胱氨酸γ-裂解酶的抑制剂)注入大鼠,导致海绵体神经刺激引起的灌注压显著降低。这一发现表明内源性硫化氢在勃起生理药理学中发挥作用,表明DL-丙炔基甘氨酸在探索硫化氢的神经调节作用中的有用性(Srilatha et al., 2006)。
研究硫化氢在炎症和器官损伤中的作用
DL-丙炔基甘氨酸已被用于研究硫化氢在各种炎症情况中的作用。例如,在急性胰腺炎和相关肺损伤模型中的应用表明,抑制硫化氢合成可以减轻炎症并保护免受器官损伤(Tamizhselvi et al., 2008)。
作用机制
Target of Action
DL-Propargylglycine’s primary target is the enzyme Cystathionine γ-lyase (CSE) . CSE plays a crucial role in the synthesis of endogenous hydrogen sulfide (H2S), a compound that is essential for maintaining cardiovascular functions .
Mode of Action
DL-Propargylglycine acts as an effective inhibitor of CSE . By inhibiting CSE, DL-Propargylglycine reduces the production of H2S . This interaction with its target leads to a series of changes at the molecular and cellular levels, which are discussed in the following sections.
Biochemical Pathways
The inhibition of CSE by DL-Propargylglycine affects the transsulfuration pathway , a key biochemical pathway involved in the synthesis of glutathione and the conversion of homocysteine to cysteine . This pathway is crucial for maintaining cellular redox balance and protecting against oxidative stress .
Result of Action
The inhibition of H2S production by DL-Propargylglycine has been associated with various cellular effects. For instance, it has been found to induce myocardial dysfunction, up-regulate oxidative stress, and increase apoptosis of the myocardium under certain conditions . It has also been reported to protect the myocardium against injury induced by chronic intermittent hypoxia through the inhibition of endoplasmic reticulum stress .
Action Environment
Environmental factors such as the presence of chronic intermittent hypoxia can influence the action of DL-Propargylglycine . In such conditions, DL-Propargylglycine has been found to exert protective effects on the myocardium .
安全和危害
DL-Propargylglycine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .
Relevant Papers There are several relevant papers on DL-Propargylglycine. One study explored the influence of DL-Propargylglycine on myocardial injury induced in rats . Another study investigated the effect of DL-Propargylglycine on the regulation of cancer cell survival under stress conditions .
属性
IUPAC Name |
2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033465 | |
| Record name | Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50428-03-0, 64165-64-6 | |
| Record name | DL-Propargylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propargyl glycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-pentynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: DL-Propargylglycine (PAG) acts as an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE) [, , , , , , ]. CSE is a key enzyme in the endogenous production of hydrogen sulfide (H2S), a gaseous signaling molecule with diverse physiological roles. By inhibiting CSE, PAG reduces H2S production, leading to a range of downstream effects depending on the tissue and physiological context. For example, in blood vessels, PAG-mediated H2S reduction can lead to vasoconstriction and increased blood pressure [, ]. In the liver, PAG administration can exacerbate injury in models of acute liver failure [] and counteract the protective effects of H2S against hepatotoxicity and cirrhosis [].
A: * Molecular Formula: C5H7NO2* Molecular Weight: 113.11 g/mol* Spectroscopic data: While the provided research does not delve into specific spectroscopic details, they do highlight PAG's structural similarity to cysteine, allowing it to interact with CSE's active site [, ].
ANone: The provided research focuses primarily on the biological activity and effects of DL-Propargylglycine. It does not offer specific information on its material compatibility, stability under various conditions, or applications beyond its use as a biochemical tool.
A: DL-Propargylglycine is not a catalyst itself. It acts as an inhibitor of the enzyme cystathionine γ-lyase (CSE) [, , , , , , ]. Researchers use it to study the physiological roles of CSE and hydrogen sulfide (H2S) in various systems. By blocking H2S production, they can observe the consequences of H2S deficiency in different tissues and disease models.
ANone: The provided research does not provide specific information on computational chemistry, modeling simulations, calculations, or QSAR models related to DL-Propargylglycine.
A: While specific SAR studies are not discussed, the research indicates that DL-Propargylglycine's structural similarity to cysteine is crucial for its inhibitory activity against CSE [, ]. This suggests that modifications to the molecule's structure, particularly around the thiol and amino groups, could significantly impact its ability to bind CSE and inhibit H2S production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



